8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that features a bicyclic structure with a furan ring attached to it. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of Action
The compound “8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is structurally related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, which display a wide array of interesting biological activities . .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, including neurotransmitter signaling pathways .
Result of Action
Tropane alkaloids are known for their wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The furan ring is then introduced through a series of reactions, including alkylation and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Alcohol derivatives of the bicyclic structure.
Substitution: Substituted furan compounds with different functional groups.
Scientific Research Applications
8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-oxa-3-azabicyclo[3.2.1]octan-2-one: A structurally similar compound with different functional groups.
Furfurylamine derivatives: Compounds with a furan ring and amine group, used in various chemical applications.
Uniqueness
8-(Furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific combination of a furan ring and a bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVLYSNYGBTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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